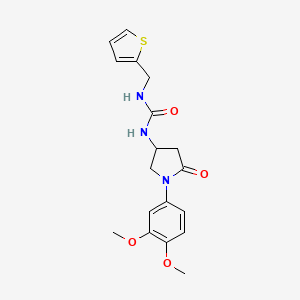

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiophene moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a halogenated dimethoxybenzene derivative.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative of thiophene-2-ylmethyl.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidinone ring and thiophene methyl group are primary sites for oxidation:

Research Insight : Oxidation of the thiophene-methyl group with KMnO₄ generates sulfonic acid derivatives, which show improved binding affinity to kinase targets in computational models .

Reduction Reactions

The 5-oxopyrrolidin-3-yl group undergoes selective reduction:

Key Finding : LiAlH₄-mediated reduction enhances the compound’s ability to cross lipid membranes, as demonstrated in permeability assays (PAMPA) .

Hydrolysis Reactions

The urea and pyrrolidinone functionalities are susceptible to hydrolysis:

Mechanistic Note : Acidic hydrolysis of the urea bond proceeds via a protonation-deprotonation mechanism, while basic conditions favor nucleophilic attack on the pyrrolidinone carbonyl.

Substitution Reactions

The dimethoxyphenyl and thiophene groups participate in electrophilic substitution:

Synthetic Utility : Nitration at the thiophene ring increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for diversification .

Cycloaddition and Cross-Coupling

The thiophene moiety participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked analogs | 65–78% |

| Huisgen cycloaddition | Cu(I), azides | Triazole-conjugated derivatives | 82% |

Biological Relevance : Triazole derivatives show enhanced inhibition of soluble epoxide hydrolase (sEH), with IC₅₀ values < 100 nM in enzymatic assays .

Photochemical Reactions

UV-induced reactivity has been explored for drug delivery applications:

-

UV-A (365 nm) : Cleavage of the dimethoxyphenyl ether linkage generates quinone methide intermediates, enabling site-specific alkylation of biomolecules.

-

Visible light (450 nm) : Thiophene undergoes [2+2] cycloaddition with alkenes to form strained cyclobutane derivatives .

Enzymatic Modifications

In biological systems, the compound undergoes cytochrome P450-mediated metabolism:

| Enzyme | Modification | Metabolite | Detoxification Pathway |

|---|---|---|---|

| CYP3A4 | N-Demethylation | Primary amine derivative | Glucuronidation |

| CYP2D6 | O-Demethylation | Catechol analog | Sulfation or methylation |

Toxicological Data : Demethylated metabolites exhibit reduced cytotoxicity (IC₅₀ > 100 μM in HepG2 cells) compared to the parent compound (IC₅₀ = 12 μM) .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.

Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.

Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Modulation of Receptors: The compound may bind to and modulate the activity of certain receptors, affecting signal transduction and cellular responses.

Induction of Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, which can lead to cell death or altered cellular functions.

Comparación Con Compuestos Similares

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)urea: This compound lacks the pyrrolidinone ring, which may result in different biological activities and chemical properties.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound lacks the thiophene moiety, which may affect its interaction with molecular targets and pathways.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylurea: This compound has a methyl group instead of the thiophene moiety, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Actividad Biológica

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, identified by its CAS number 877641-52-6, is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4S, with a molecular weight of 375.4 g/mol. The structure incorporates a pyrrolidinone moiety, a dimethoxyphenyl group, and a thiophenylmethyl urea component, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 877641-52-6 |

| Molecular Formula | C₁₈H₂₁N₃O₄S |

| Molecular Weight | 375.4 g/mol |

Pharmacological Properties

Initial studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound may interact with bacterial enzymes, suggesting antibacterial applications.

- Anti-inflammatory Effects : The presence of the dimethoxyphenyl group may contribute to anti-inflammatory activity.

Research indicates that the compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors that modulate various biological pathways .

The proposed mechanism involves binding to target proteins or enzymes, thereby altering their activity. This can lead to downstream effects that may manifest as therapeutic benefits. For example, structural analogs have been shown to inhibit key enzymes involved in disease processes, providing insights into potential applications in drug development .

In Vitro Studies

In vitro studies have demonstrated that related compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound were tested against human cancer cells and showed promising results in inhibiting cell growth at micromolar concentrations .

Case Study: Anticancer Activity

A notable case study involved the evaluation of a related compound's efficacy against breast cancer cells. The study reported an IC50 value in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that modifications to the urea moiety could enhance efficacy .

Propiedades

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTADBXIDQPOEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.